molecular formula C14H14ClNO6 B2837092 Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate CAS No. 900019-63-8

Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate

Cat. No. B2837092
M. Wt: 327.72
InChI Key: HYUFSKWTDGIWLZ-UHFFFAOYSA-N
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Description

Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate is a chemical compound with the molecular formula C14H14ClNO6 . It has a molecular weight of 327.72 .


Molecular Structure Analysis

The molecular structure of Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate consists of an allyl group (prop-2-en-1-yl), a 2-chloro-6-nitrophenyl group, and a malonate group (propanedioic acid), which is esterified with two methyl groups .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

  • Application in Pyrazole Synthesis: Dimethyl malonate derivatives have been utilized in synthesizing novel compounds. For instance, dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate, a compound with structural similarities, has been synthesized and analyzed using NMR, X-ray diffraction, and ab initio calculations. This highlights the role of such compounds in the creation and study of new molecular structures (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Photomechanical and Photochemical Properties

  • Influence in Photoisomerization and Photomechanical Response: Related compounds like Dimethyl-2(3-anthracen-9-yl)allylidene)malonate (DMAAM) exhibit fascinating properties like photoisomerization and photomechanical response. The presence of surfactants can significantly accelerate the photochemical reaction rate, as evidenced by various experimental techniques such as X-ray diffraction and NMR spectroscopy (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).

Catalysis in Organic Synthesis

  • Catalysis in Allylic Alkylation: Compounds like dimethyl malonate are integral in catalyzed reactions. For example, the alkylation of allylic acetates with dimethyl malonate using nickel-diphosphine complexes showcases the importance of these compounds in catalytic processes (Bricout, Carpentier, & Mortreux, 1996).

Synthesis of Complex Molecules

  • Formation of Bicyclic Isoxazoles and Isoxazolines: The synthesis of bicyclic isoxazole and isoxazoline derivatives from related compounds, like dimethyl-2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1yl)malonates, demonstrates the versatility of these compounds in creating complex molecular structures (Chen et al., 2015).

Mechanistic Studies in Organic Chemistry

  • Investigation of Reaction Mechanisms: Research involving dimethyl malonate and its derivatives often focuses on understanding reaction mechanisms in organic chemistry. For instance, studying the proton transfer reactions from dimethyl (4-nitrophenyl)malonate to N-bases in acetonitrile helps elucidate the mechanisms of such reactions (Schroeder et al., 1996).

properties

IUPAC Name

dimethyl 2-(2-chloro-6-nitrophenyl)-2-prop-2-enylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO6/c1-4-8-14(12(17)21-2,13(18)22-3)11-9(15)6-5-7-10(11)16(19)20/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUFSKWTDGIWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C1=C(C=CC=C1Cl)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate

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